{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 853752-66-6
VCID: VC21387846
InChI: InChI=1S/C17H18N2O3/c1-21-15-8-4-5-9-16(15)22-11-10-19-14-7-3-2-6-13(14)18-17(19)12-20/h2-9,20H,10-12H2,1H3
SMILES: COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34g/mol

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

CAS No.: 853752-66-6

Cat. No.: VC21387846

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34g/mol

* For research use only. Not for human or veterinary use.

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol - 853752-66-6

Specification

CAS No. 853752-66-6
Molecular Formula C17H18N2O3
Molecular Weight 298.34g/mol
IUPAC Name [1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C17H18N2O3/c1-21-15-8-4-5-9-16(15)22-11-10-19-14-7-3-2-6-13(14)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Standard InChI Key FPOXWPMOTCKETR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO
Canonical SMILES COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO

Introduction

Structural Characteristics and Basic Properties

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol belongs to the 1H-benzimidazole family, featuring a characteristic bicyclic heterocycle composed of a benzene ring fused with a five-membered imidazole ring. The compound possesses several key structural features that distinguish it from other benzimidazole derivatives. The N-1 position of the benzimidazole core is substituted with a 2-(2-methoxyphenoxy)ethyl group, while the C-2 position bears a hydroxymethyl (-CH₂OH) functionality.

Molecular Structure

The molecular structure consists of three main components:

  • A benzimidazole nucleus, which serves as the central scaffold

  • A hydroxymethyl group at the C-2 position of the benzimidazole

  • A 2-(2-methoxyphenoxy)ethyl substituent at the N-1 position

The presence of these structural features contributes to the compound's physical and chemical properties, including its solubility profile, hydrogen-bonding capability, and potential biological activities.

Physicochemical Properties

Table 1 presents the predicted physicochemical properties of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol based on its structural characteristics.

Table 1: Predicted Physicochemical Properties of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

PropertyValueSignificance
Molecular FormulaC₁₇H₁₈N₂O₃Defines elemental composition
Molecular Weight298.34 g/molModerate molecular weight, favorable for drug development
Log P (octanol/water)2.5-3.0Moderate lipophilicity; balance between aqueous solubility and membrane permeability
Hydrogen Bond Donors1Contributes to solubility and potential for target binding
Hydrogen Bond Acceptors5Enhances interaction potential with biological targets
Rotatable Bonds6Provides conformational flexibility
Topological Polar Surface Area~70-80 ŲIndicates potential for membrane permeability

The compound's moderate lipophilicity (Log P) suggests a balance between aqueous solubility and membrane permeability, which is advantageous for potential pharmacological applications. The presence of hydrogen bond donors and acceptors enhances its ability to interact with biological targets.

Synthetic Approaches

Several synthetic routes can be envisioned for the preparation of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol based on established methodologies for benzimidazole derivatives. These approaches typically involve the construction of the benzimidazole core followed by appropriate functionalization.

Synthesis via Phillips-Ladenburg Reaction

One potential synthetic route involves the Phillips-Ladenburg reaction, which is commonly employed for the preparation of 2-substituted benzimidazoles . This approach would involve the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative containing the hydroxymethyl group.

The general reaction scheme would proceed as follows:

  • N-alkylation of o-phenylenediamine with 2-(2-methoxyphenoxy)ethyl halide

  • Condensation of the N-alkylated o-phenylenediamine with glycolic acid or its derivatives

  • Cyclization to form the benzimidazole ring with the hydroxymethyl group at the C-2 position

Alternative Synthetic Pathway

An alternative approach could involve the functionalization of a preformed benzimidazole derivative . This method would require:

  • Synthesis of 2-(hydroxymethyl)-1H-benzimidazole

  • N-alkylation with 2-(2-methoxyphenoxy)ethyl halide

This synthetic strategy is supported by literature precedents for similar benzimidazole derivatives, as indicated in search results where various 1H-benzimidazol-2-yl methanol derivatives have been synthesized and characterized .

Spectroscopic Characterization

The structural characterization of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can be accomplished using various spectroscopic techniques.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides valuable information about the compound's structure. Based on structurally similar benzimidazole derivatives, the predicted key NMR signals for {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol would include:

Table 2: Predicted ¹H NMR Spectral Data

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic (benzimidazole)7.20-7.70m4H
Aromatic (methoxyphenoxy)6.80-7.10m4H
-CH₂OH4.70-4.90s2H
-N-CH₂-CH₂-O-4.30-4.50t2H
-N-CH₂-CH₂-O-4.10-4.30t2H
-OCH₃3.75-3.85s3H
-OH3.50-3.70br s1H

The ¹³C NMR spectrum would display characteristic signals for the benzimidazole carbons, typically appearing between 110-155 ppm, with the C-2 carbon resonating around 150-155 ppm. The hydroxymethyl carbon would appear around 60-65 ppm, while the methoxy carbon would resonate at approximately 55-56 ppm .

Infrared Spectroscopy

The IR spectrum of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol would exhibit characteristic absorption bands:

  • O-H stretching: 3300-3400 cm⁻¹

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): 2850-2950 cm⁻¹

  • C=N stretching: 1600-1620 cm⁻¹

  • C-O stretching: 1050-1150 cm⁻¹

  • Aromatic ring vibrations: 1450-1600 cm⁻¹

These spectral features align with those observed for similar benzimidazole derivatives reported in the literature .

Crystallographic Analysis

X-ray crystallography would provide detailed information about the three-dimensional structure of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol. Based on studies of related benzimidazole compounds, several structural features can be anticipated .

The benzimidazole core is expected to be planar, with the N-substituent adopting a conformation that minimizes steric interactions. The C-N bond lengths within the imidazole ring would show the characteristic pattern for benzimidazoles, with the imino-type nitrogen having a shorter bond length (approximately 1.31-1.32 Å) compared to the amino-type nitrogen (approximately 1.35-1.36 Å) .

The crystal packing would likely be influenced by hydrogen bonding interactions involving the hydroxyl group, potentially leading to the formation of dimers or chains through O-H···N hydrogen bonds. Additionally, π-π stacking interactions between aromatic rings might contribute to the crystal packing arrangement.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol would require systematic modifications of its structural elements and evaluation of the resulting biological activities. Based on studies of related benzimidazole derivatives, several SAR trends can be anticipated:

Table 3: Potential Structure-Activity Relationships for Benzimidazole Derivatives

Structural ModificationPotential Effect on Activity
Substitution on benzimidazole ringModulates lipophilicity, electronic properties, and target binding
Modification of hydroxymethyl groupAlters hydrogen bonding capacity and potential for metabolic transformation
Variation in methoxyphenoxy moietyInfluences receptor recognition and binding affinity
N-substituent lengthAffects conformational flexibility and receptor interaction

The hydroxymethyl group at the C-2 position could serve as a hydrogen bond donor/acceptor for target binding or as a site for metabolic transformation or conjugation. The 2-(2-methoxyphenoxy)ethyl substituent may influence the compound's lipophilicity and membrane permeability, as well as its ability to interact with specific binding pockets in target proteins.

Pharmaceutical Considerations

For pharmaceutical applications, several aspects of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol would need consideration:

Solid-State Properties

The solid-state properties of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol would be of interest for pharmaceutical development. Based on studies of similar benzimidazole derivatives, the compound might exist in different crystalline forms or as an amorphous solid . The solid-state form can significantly influence the compound's solubility, dissolution rate, and bioavailability.

Metabolic Stability

The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, which could affect the compound's metabolic stability. The methoxy group might undergo O-demethylation, while the benzimidazole core could be subject to N-dealkylation or hydroxylation. Understanding these potential metabolic pathways would be crucial for drug development efforts.

Formulation Strategies

Given the compound's predicted moderate lipophilicity and the presence of multiple functional groups, various formulation strategies could be employed to optimize its delivery and bioavailability. These might include solid dispersions, cyclodextrin complexation, or lipid-based formulations, depending on the intended route of administration and therapeutic application .

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